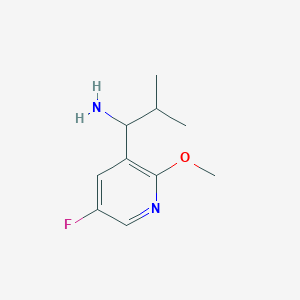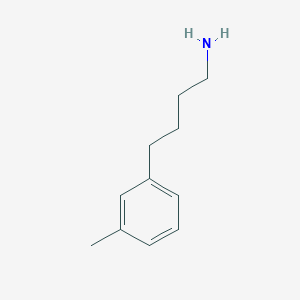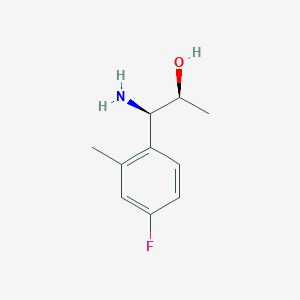
(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of both an amino group and a hydroxyl group on the same carbon atom, along with a fluorinated aromatic ring, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate fluorinated aromatic compound.
Amination: Introduction of the amino group is achieved through reductive amination or other suitable methods.
Hydroxylation: The hydroxyl group is introduced via oxidation or other hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in binding to enzymes or receptors, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
Uniqueness
The presence of the fluorine atom in (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL imparts unique electronic properties, making it distinct from its analogs. This fluorination can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C10H14FNO |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
InChI-Schlüssel |
SPOJJXMJIBJMRN-XVKPBYJWSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)F)[C@H]([C@H](C)O)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








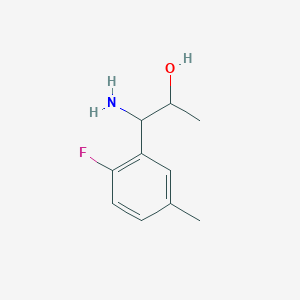
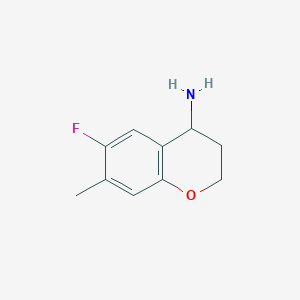
![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)

